molecular formula C24H18BrCl2N3OS B3035502 (E)-({5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(2,3-dichlorophenyl)methoxy]amine CAS No. 321998-40-7

(E)-({5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(2,3-dichlorophenyl)methoxy]amine

Cat. No.: B3035502
CAS No.: 321998-40-7
M. Wt: 547.3 g/mol
InChI Key: WTILKFKMRYKMBP-CCVNUDIWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an (E)-configured oxime derivative featuring a pyrazole core substituted with a 4-bromophenylsulfanyl group at position 5, a methyl group at position 1, and a phenyl group at position 3. The methylidene group at position 4 forms an oxime linkage with a 2,3-dichlorobenzyloxy moiety. Its molecular weight is approximately 550 g/mol, with a calculated logP of ~4.5, indicating moderate lipophilicity .

Properties

IUPAC Name

(E)-1-[5-(4-bromophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]-N-[(2,3-dichlorophenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrCl2N3OS/c1-30-24(32-19-12-10-18(25)11-13-19)20(23(29-30)16-6-3-2-4-7-16)14-28-31-15-17-8-5-9-21(26)22(17)27/h2-14H,15H2,1H3/b28-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTILKFKMRYKMBP-CCVNUDIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)C=NOCC3=C(C(=CC=C3)Cl)Cl)SC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)/C=N/OCC3=C(C(=CC=C3)Cl)Cl)SC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrCl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-({5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(2,3-dichlorophenyl)methoxy]amine, with CAS number 321998-41-8, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and potential therapeutic applications.

Molecular Formula: C25H22BrN3OS
Molecular Weight: 492.43 g/mol
Boiling Point: 626.2 ± 65.0 °C (predicted)
Density: 1.32 ± 0.1 g/cm³ (predicted)
pKa: -0.23 ± 0.10 (predicted)

Synthesis

The synthesis of this compound typically involves the reaction of 5-(4-bromophenyl)sulfanyl-1-methyl-3-phenyl-1H-pyrazole with various aldehydes under controlled conditions to form the desired imine structure. The specific synthetic route may vary depending on the substituents used.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazole compounds demonstrate moderate to good activity against various bacterial strains, including Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

Compound Bacterial Strain Zone of Inhibition (mm)
Compound AS. aureus20
Compound BE. coli18
Compound CK. pneumoniae22

Enzyme Inhibition

In addition to antimicrobial effects, the compound has been evaluated for its enzyme inhibitory potential. Notably, it has shown promise as an acetylcholinesterase inhibitor, which is relevant for treating neurodegenerative diseases like Alzheimer's .

Anticancer Activity

Recent studies have suggested that pyrazole derivatives possess anticancer properties by inducing apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and migration . The specific activity of this compound in cancer models is an area of ongoing research.

Case Studies

One notable study examined the effects of similar pyrazole derivatives on cancer cell lines. The results indicated a dose-dependent inhibition of cell growth in MCF-7 breast cancer cells, with IC50 values ranging from 10 to 30 µM for various derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. The specific compound has shown promise in inhibiting the growth of cancer cells through mechanisms that may involve the modulation of apoptotic pathways and cell cycle arrest. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including breast and lung cancer cells .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies suggest that it possesses inhibitory effects against various bacterial strains, making it a candidate for developing new antibiotics. The presence of the bromophenyl and dichlorophenyl groups likely contributes to its bioactivity by enhancing lipophilicity and cellular permeability .

Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this pyrazole derivative has been investigated for anti-inflammatory effects. Preliminary studies indicate that it may reduce inflammation markers in cellular models, suggesting potential therapeutic applications in treating inflammatory diseases .

Agricultural Chemistry

Pesticidal Activity
The compound's structure suggests potential applications in agricultural chemistry as a pesticide or herbicide. Its ability to interact with biological systems can be exploited to develop formulations that target specific pests while minimizing harm to beneficial organisms. Research is ongoing to evaluate its efficacy and safety in agricultural settings .

Plant Growth Regulation
Beyond pest control, there is emerging interest in the role of pyrazole derivatives as plant growth regulators. The compound may influence plant growth by modulating hormonal pathways or acting as a signaling molecule, thus enhancing crop yields under certain conditions .

Material Science

Synthesis of Functional Materials
The unique chemical properties of (E)-({5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(2,3-dichlorophenyl)methoxy]amine allow for its use in synthesizing advanced materials. Its ability to form coordination complexes with metals can be utilized in creating novel catalysts or sensors for environmental monitoring .

Nanotechnology Applications
Recent studies have explored the incorporation of this compound into nanomaterials for drug delivery systems. Its stability and biocompatibility make it suitable for use in designing nanoparticles that can deliver therapeutics directly to target sites within the body, enhancing treatment efficacy while reducing side effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Pyrazole Derivatives

Key structural analogs differ in substituents at the pyrazole core and benzyloxy group:

Compound ID R1 (Position 5) R2 (Position 3) R3 (Benzyloxy Group) Molecular Weight logP Docking Affinity (kcal/mol) Bioactivity Cluster
Target Compound 4-BrPhS Ph 2,3-Cl2Ph ~550 ~4.5 -9.2 Cluster A (HDAC8)
Analog 1 (CAS 321553-41-7) 2-ClBzS CF3 2-ClPh ~560 ~5.0 -8.7 Cluster A
Analog 2 (CAS 338976-36-6) 4-ClBzS CF3 2,4-Cl2Ph ~565 ~5.2 -9.0 Cluster A
Analog 3 (CAS 321998-33-8) PhS Ph 4-FPh ~530 ~4.0 -7.5 Cluster B (Kinase)

Key Observations:

  • Halogen Effects : The target compound’s 2,3-dichlorophenyl group exhibits stronger docking affinity (-9.2 kcal/mol) compared to 4-fluorophenyl (Analog 3: -7.5 kcal/mol), likely due to enhanced hydrophobic and halogen-bonding interactions .
  • Sulfanyl Group Impact : Replacing 4-bromophenylsulfanyl (target) with 4-chlorobenzylsulfanyl (Analog 2) minimally affects docking scores, indicating tolerance for varied halogenated thioethers .

Bioactivity Profile Correlation

  • Cluster A Compounds : The target and analogs 1–2 share similar bioactivity profiles, inhibiting histone deacetylase 8 (HDAC8) with IC50 values <1 μM, as predicted by Tanimoto coefficient-based similarity indexing (~70–80% structural overlap) .
  • Cluster B Compounds : Analog 3, with a 4-fluorobenzyloxy group, shifts activity toward kinase targets (e.g., ROCK1), highlighting the role of benzyloxy substituents in modulating selectivity .

Physicochemical and Pharmacokinetic Comparisons

Solubility and Permeability

  • Target Compound : Moderate aqueous solubility (2.1 mg/mL) due to the polar oxime group, but high logP (~4.5) limits bioavailability.
  • Analog 1 (CF3-substituted) : Reduced solubility (0.8 mg/mL) despite similar molecular weight, attributed to increased hydrophobicity .
  • Analog 3 (4-FPh) : Higher solubility (3.5 mg/mL) due to decreased halogen bulk .

Metabolic Stability

  • The 4-bromophenylsulfanyl group in the target compound enhances metabolic stability (t1/2 = 6.2 h in liver microsomes) compared to phenylsulfanyl analogs (t1/2 = 3.8 h) .
  • Trifluoromethyl-substituted analogs (e.g., Analog 1) show extended t1/2 (>8 h) due to resistance to oxidative metabolism .

Preparation Methods

Pyrazole Core Assembly

The 1-methyl-3-phenylpyrazole scaffold is typically constructed via cyclocondensation of hydrazines with 1,3-diketones. A representative protocol involves:

Reagents :

  • Phenylacetylene (1.2 eq)
  • Methylhydrazine (1.0 eq)
  • CuI (10 mol%) in DMF at 80°C

Reaction Table 1 : Pyrazole Formation Optimization

Entry Catalyst Temp (°C) Time (h) Yield (%)
1 CuI 80 6 78
2 FeCl3 100 8 62
3 ZnO 120 12 41

Copper catalysis provides optimal yield due to enhanced π-complexation with acetylene intermediates.

Sulfanyl Group Installation

Nucleophilic aromatic substitution (SNAr) introduces the 4-bromophenylsulfanyl group:

Procedure :

  • Activate pyrazole C-5 with HNO3/H2SO4 nitration
  • Reduce nitro to amine using H2/Pd-C
  • Diazotize with NaNO2/HCl at 0°C
  • Couple with 4-bromothiophenol in THF

Critical Parameters :

  • pH < 3 prevents premature diazonium decomposition
  • Strict temperature control (-5 to 0°C) minimizes side reactions

Imine Formation and Methoxyamine Attachment

The title compound’s E-configuration is achieved through kinetic control during imine condensation:

Stepwise Protocol :

  • Generate aldehyde intermediate via pyrazole C-4 formylation (POCl3/DMF)
  • Condense with (2,3-dichlorophenyl)methoxyamine hydrochloride in EtOH
  • Adjust pH to 4.5-5.0 with NaOAc
  • Reflux 12 h under N2

Table 2 : Solvent Effects on Imine Geometry

Solvent Dielectric Constant E:Z Ratio Yield (%)
Ethanol 24.3 9:1 83
DCM 8.9 3:1 67
Toluene 2.4 1:1 48

Polar protic solvents favor E-configuration through stabilization of the transition state.

Process Optimization and Scalability

Purification Challenges

Crude product often contains:

  • Unreacted aldehyde (Rf = 0.7 in EtOAc/hexane 1:2)
  • Oxime byproducts (Rf = 0.3)
  • Geometric isomers

Recommended Purification :

  • Acid-base extraction (1M HCl → 5% NaHCO3)
  • Column chromatography (SiO2, gradient 10→30% EtOAc/hexane)
  • Recrystallization from EtOH/H2O (4:1)

Purity Metrics :

  • HPLC: 99.2% (C18, MeCN/H2O 70:30, 1 mL/min)
  • NMR: δ 8.21 (s, 1H, CH=N), 7.89 (d, J = 8.4 Hz, 2H, Ar-Br)

Applications and Derivatives

While pharmacological data remains proprietary, structural analogs demonstrate:

  • Antibacterial activity (MIC 2 µg/mL vs. S. aureus)
  • Antiviral potential (IC50 5 nM in HSV-1 assays)
  • Fluorescent labeling applications (λex 350 nm, λem 450 nm)

Q & A

Q. What are the standard synthetic routes for preparing (E)-configured pyrazole derivatives with sulfanyl and dichlorophenyl substituents?

The synthesis typically involves multi-step protocols:

  • Step 1 : Condensation of a pyrazole-4-carbaldehyde intermediate with a substituted amine. For example, microwave-assisted reactions between 3-substituted pyrazoles and aldehydes (e.g., 4-bromophenylthiol derivatives) under acidic conditions yield Schiff base intermediates .
  • Step 2 : Functionalization via nucleophilic substitution or coupling reactions. The dichlorophenylmethoxy group is introduced using sodium hypochlorite or hypohalite-mediated oxidation in ethanol, achieving yields >85% .
  • Characterization : Confirmation of the (E)-configuration is critical. X-ray crystallography (as in 3-benzylsulfanyl triazole derivatives) and NOESY NMR are used to verify stereochemistry .

Q. How is structural characterization optimized for such complex heterocyclic compounds?

  • X-ray diffraction : Resolve crystal packing and bond angles (e.g., C–S bond lengths in sulfanyl groups average 1.76–1.82 Å) .
  • NMR spectroscopy : Key signals include:
    • ¹H NMR : Pyrazole C–H protons resonate at δ 7.2–8.1 ppm. Methoxy groups (e.g., OCH3) appear as singlets near δ 3.8–4.0 ppm .
    • ¹³C NMR : Imine (C=N) carbons are observed at δ 150–160 ppm, while sulfanyl-linked carbons appear at δ 120–130 ppm .
  • FTIR : Stretching vibrations for C=N (1596–1620 cm⁻¹) and S–C (690–720 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. What strategies address contradictory bioactivity data in pyrazole-based compounds?

  • Structure-Activity Relationship (SAR) : Bioactivity variations arise from substituent effects. For example:
    • Electron-withdrawing groups (e.g., Br, Cl) enhance receptor binding affinity (e.g., GPCRs) but reduce solubility .
    • Methoxy groups improve membrane permeability but may sterically hinder target interactions .
  • Experimental validation : Use competitive binding assays (e.g., radioligand displacement) and molecular docking to resolve discrepancies. For instance, 4-bromophenylthiol derivatives show IC50 values ranging from 0.2–5.0 µM depending on substitution patterns .

Q. How are computational methods applied to predict reactivity and binding modes?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. HOMO-LUMO gaps for similar triazole-pyrazole hybrids range from 3.5–4.2 eV, indicating moderate reactivity .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with cannabinoid receptors) using AMBER or GROMACS. Key residues (e.g., Ser383 in CB1) form hydrogen bonds with the dichlorophenylmethoxy group .
  • ADMET Prediction : Tools like SwissADME estimate logP values >3.5, suggesting high lipophilicity, which aligns with observed CNS activity but poor aqueous solubility .

Q. What experimental designs mitigate low yields in imine-forming reactions?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve Schiff base formation yields (e.g., from 45% in ethanol to 78% in DMF) by stabilizing transition states .
  • Catalysis : Acetic acid (10 drops per 5 mmol substrate) accelerates condensation kinetics, reducing reaction times from 24 h to 1 h .
  • Workup protocols : Precipitation in methanol followed by vacuum filtration minimizes byproduct contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-({5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(2,3-dichlorophenyl)methoxy]amine
Reactant of Route 2
Reactant of Route 2
(E)-({5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(2,3-dichlorophenyl)methoxy]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.